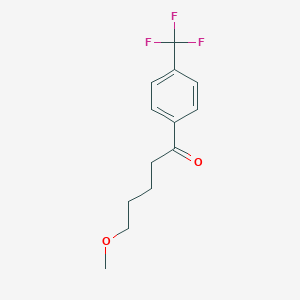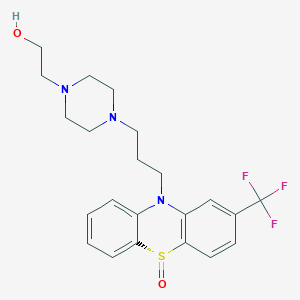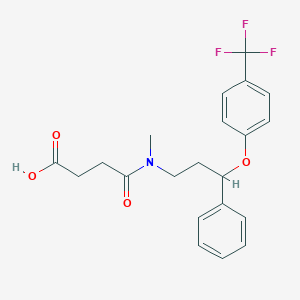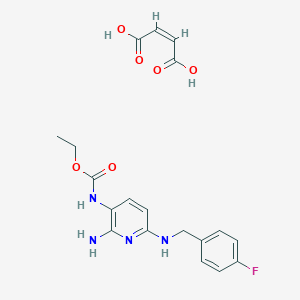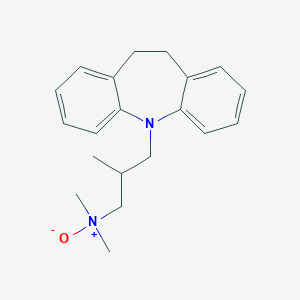
Trimipramine N-oxide
Overview
Description
Trimipramine N-oxide is an active metabolite of the tricyclic antidepressant trimipramine. It is known for its ability to inhibit human monoamine transporters for noradrenaline, serotonin, dopamine, and organic cation transporters . This compound is utilized in the research of depression and anxiety due to its pharmacological properties .
Mechanism of Action
Target of Action
Trimipramine N-oxide is an active metabolite of the tricyclic antidepressant trimipramine . It primarily targets the human monoamine transporters for noradrenaline (hNAT), serotonin (hSERT), dopamine (hDAT), and the human organic cation transporters (hOCT1 and hOCT2) . These transporters are expressed in the brain and are known to be involved in the uptake of monoamines .
Mode of Action
This compound acts by inhibiting the reuptake of norepinephrine and serotonin (5-HT) by nerve cells . It preferentially inhibits hSERT . This inhibition of reuptake increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their neurotransmission .
Biochemical Pathways
The inhibition of monoamine transporters by this compound affects the monoaminergic system, particularly the serotonergic and noradrenergic pathways . These pathways play crucial roles in mood regulation, and their dysregulation is associated with various psychiatric disorders, including depression .
Pharmacokinetics
It is known that tricyclic antidepressants, like trimipramine, tend to accumulate in the brain . This suggests that this compound may also have similar pharmacokinetic properties.
Result of Action
The inhibition of monoamine transporters by this compound leads to an increase in the concentration of norepinephrine and serotonin in the synaptic cleft . This increase enhances neurotransmission, which can alleviate symptoms of depression .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the expression levels of the targeted transporters in the brain can affect the compound’s action . Additionally, factors such as pH and temperature could potentially influence the stability and efficacy of this compound.
Biochemical Analysis
Biochemical Properties
Trimipramine N-oxide interacts with human monoamine transporters for noradrenaline (hNAT), serotonin (hSERT), and dopamine (hDAT), and with the human organic cation transporters (hOCT1, hOCT2, and hOCT3) which are expressed in the brain and are known to be involved in the uptake of monoamines . This compound preferentially inhibits hSERT .
Cellular Effects
This compound, as a metabolite of trimipramine, may contribute to the antidepressant action of trimipramine . It is known that tricyclic antidepressants accumulate in the brain (up to tenfold), and at least partial inhibition by trimipramine and its metabolites of hSERT and hNAT (but not of hOCT3) may contribute to the antidepressant action of trimipramine .
Molecular Mechanism
It is known that it preferentially inhibits hSERT . This inhibition could eventually contribute to trimipramine’s antidepressant effect .
Transport and Distribution
This compound is likely transported and distributed within cells and tissues via the human monoamine transporters and organic cation transporters with which it interacts
Preparation Methods
Trimipramine N-oxide is formed via N-oxidation of trimipramine by cytochrome P450 isoforms such as CYP2D6, CYP2C9, CYP2C19, CYP1A2, and CYP3A4 . The synthetic route involves the oxidation of trimipramine using specific oxidizing agents under controlled conditions. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Trimipramine N-oxide undergoes several types of chemical reactions, including:
Oxidation: The compound itself is formed through an oxidation reaction.
Reduction: It can be reduced back to trimipramine under specific conditions.
Substitution: Various substitution reactions can occur, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed from these reactions are typically the parent compound trimipramine and its various derivatives .
Scientific Research Applications
Trimipramine N-oxide has several scientific research applications:
Chemistry: It is used to study the inhibition of monoamine transporters and organic cation transporters.
Biology: Research involving its effects on neurotransmitter systems and its role in depression and anxiety.
Medicine: Investigations into its potential therapeutic effects and mechanisms of action.
Industry: Utilized in the development of new antidepressant drugs and related compounds.
Comparison with Similar Compounds
Trimipramine N-oxide is similar to other tricyclic antidepressants such as amitriptyline and imipramine. it has a unique pharmacological profile due to its selective inhibition of serotonin transporters over other monoamine transporters. This selectivity distinguishes it from other tricyclic antidepressants, which typically inhibit multiple transporters with similar potency .
Similar Compounds
- Amitriptyline
- Imipramine
- Desmethyl-trimipramine
- 2-Hydroxy-trimipramine
These compounds share structural similarities but differ in their specific pharmacological actions and therapeutic applications.
Properties
IUPAC Name |
3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N,2-trimethylpropan-1-amine oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O/c1-16(15-22(2,3)23)14-21-19-10-6-4-8-17(19)12-13-18-9-5-7-11-20(18)21/h4-11,16H,12-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNOPAPJVNIQNJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2CCC3=CC=CC=C31)C[N+](C)(C)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10891486 | |
| Record name | Trimipramine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10891486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14171-70-1 | |
| Record name | Trimipramine N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014171701 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimipramine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10891486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRIMIPRAMINE N-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TUI5X0O724 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the impact of transforming Trimipramine into Trimipramine N-oxide on its potency towards monoamine and organic cation transporters?
A: The provided abstract by [] mentions the inhibitory potency of Trimipramine and its metabolites on monoamine and organic cation transporters but doesn't directly compare the potency of Trimipramine to that of this compound. Generally, N-oxidation of drugs can alter their pharmacological properties, including their potency and selectivity towards target proteins. Further research and specific data from the study mentioned in abstract [] are needed to determine how N-oxidation affects Trimipramine's interaction with these transporters.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



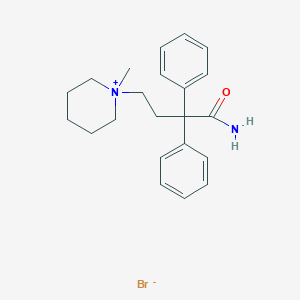

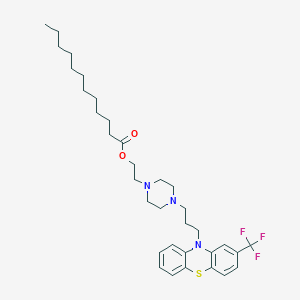
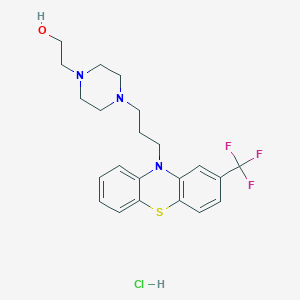


![5-[[(4-Fluorophenyl)methyl]amino]-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B195940.png)

